molecular formula C28H30O9 B1612934 Physalin C CAS No. 27503-33-9

Physalin C

Cat. No. B1612934
CAS RN: 27503-33-9
M. Wt: 510.5 g/mol
InChI Key: OZDVKLAQLVYYJW-UHFFFAOYSA-N
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Description

Physalin C is a natural product found in Physalis angulata . It is a steroidal constituent of Physalis plants, possessing an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . Physalin C has shown cytotoxic activities against MCF-7 and HepG2 cells .


Synthesis Analysis

Physalins are synthesized through various biochemical reactions such as desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation . In the biosynthesis pathway of physalin, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .


Molecular Structure Analysis

The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone . The skeleton of physalins was split into two parts, Frag-A and Frag-B .


Chemical Reactions Analysis

Physalins can be divided into two subtypes based on the bonding type of C-14: physalins (Type I), in which C-14 is linked to C-17 through oxygen to form an acetal bridge, and neophysalins (Type II), in which C-14 is linked to C-16, while esterization of C-15/C-17 forms a lactone .


Physical And Chemical Properties Analysis

Physalin C has a molecular formula of C28H30O9 and a molecular weight of 510.53 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .

Scientific Research Applications

  • Pharmacological Properties and Applications : Physalins, including Physalin C, are highly oxygenated ergostane-type steroids with a wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, immunoregulatory, antimicrobial, trypanocidal and leishmanicidal, antinociceptive, and antidiabetic effects. This review systematically presents the research progress of physalins from the genus Physalis, focusing on phytochemistry, pharmacology, pharmacokinetics, and application in China (Wu et al., 2021).

  • Anticancer Activities : Physalin F, a related compound, has been studied for its potent cytotoxicity against various human renal carcinoma cells. It induces cell apoptosis through reactive oxygen species (ROS) generation and suppresses NF-κB activation, suggesting potential for anti-cancer therapy (Wu et al., 2012).

  • Antileishmanial Activity : Physalins B, D, and F from Physalis angulata have demonstrated antileishmanial activity in vitro and in vivo in a model of cutaneous leishmaniasis. Topical treatment with physalin F significantly reduced lesion size, parasite load, and histopathological alterations in infected mice (Guimarães et al., 2009).

  • Biomimetic Synthesis and Chemical Studies : Research on the biomimetic synthesis of the CDE ring moiety of physalins, including Physalin C, from a steroidal compound provides insights into the structural complexity and potential synthetic pathways of these compounds (Araki et al., 2021).

  • Pharmacokinetics and Stability Studies : A study involving the simultaneous quantification of various physalins, including Physalin C, in rat plasma and rat intestinal bacteria, offers valuable insights into the pharmacokinetics and stability of these compounds (Zheng et al., 2018).

  • Quality Evaluation and Characterization : Characterization and fingerprint analysis of physalins, including Physalin C, in Physalis alkekengi L. var. franchetii, provide a scientific basis for quality control and safety assurance of herbal preparations containing these compounds (Zheng et al., 2012).

Mechanism of Action

Physalins are versatile molecules that act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation . They have shown a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .

Future Directions

Physalins, including Physalin C, have shown promising pharmacological properties, and future research could focus on their anticancer, immunomodulatory, and antiparasitic activities . The challenges and future directions in the pharmacological application of physalins need to be highlighted .

properties

IUPAC Name

5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDVKLAQLVYYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Physalin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Physalin C

CAS RN

27503-33-9
Record name Physalin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274 - 277 °C
Record name Physalin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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